molecular formula C22H30N2 B3685531 1-Cycloheptyl-4-(naphthalen-1-ylmethyl)piperazine

1-Cycloheptyl-4-(naphthalen-1-ylmethyl)piperazine

Cat. No.: B3685531
M. Wt: 322.5 g/mol
InChI Key: VAIPUWCZQIDYSH-UHFFFAOYSA-N
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Description

1-Cycloheptyl-4-(naphthalen-1-ylmethyl)piperazine is a chemical compound that belongs to the piperazine class. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a cycloheptyl group and a naphthalen-1-ylmethyl group attached to the piperazine ring. It has a molecular formula of C22H30N2 and a molecular weight of 322.49 g/mol .

Chemical Reactions Analysis

1-Cycloheptyl-4-(naphthalen-1-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms of the piperazine ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

1-Cycloheptyl-4-(naphthalen-1-ylmethyl)piperazine has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It may be used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. As a piperazine derivative, it may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

1-Cycloheptyl-4-(naphthalen-1-ylmethyl)piperazine can be compared with other similar piperazine derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-cycloheptyl-4-(naphthalen-1-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2/c1-2-4-12-21(11-3-1)24-16-14-23(15-17-24)18-20-10-7-9-19-8-5-6-13-22(19)20/h5-10,13,21H,1-4,11-12,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIPUWCZQIDYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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